

Technical Validation Guide: Mass Spectrometry Fragmentation of PAL-545 (5-Fluoro- α - ethyltryptamine)

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Compound of Interest

Compound Name:	PAL-545 HCl
CAS No.:	1379932-98-5
Cat. No.:	B609825

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Executive Summary: The PAL-545 Analytical Challenge

PAL-545 (5-Fluoro- α -ethyltryptamine or 5-Fluoro- α ET) represents a distinct class of serotonin-dopamine releasing agents (SDRAs). Unlike its phenethylamine counterparts (e.g., MDMA) or simple tryptamines, PAL-545 combines a halogenated indole core with a sterically hindered ethyl side chain.

For the analytical scientist, PAL-545 presents a specific validation challenge: isomeric differentiation. The compound is isobaric with other fluorinated tryptamines (e.g., N,N-dimethyl-5-fluorotryptamine variants). Standard low-resolution MS1 scans are insufficient. This guide provides a validated MS/MS fragmentation strategy to unequivocally identify PAL-545, distinguishing it from structural analogs like PAL-542 (5-Chloro- α MT) and endogenous interferences.

Chemical Identity & Mechanistic Fragmentation[1][2]

To validate a fragmentation pattern, one must understand the charge localization kinetics. In electrospray ionization (ESI+), the protonation of PAL-545 occurs primarily at the aliphatic amine of the ethyl side chain.

Structural Specifications

- IUPAC Name: 1-(5-fluoro-1H-indol-3-yl)butan-2-amine
- Formula: C₁₂H₁₅FN₂
- Monoisotopic Mass: 206.1219 Da
- Precursor Ion [M+H]⁺: 207.13 Da

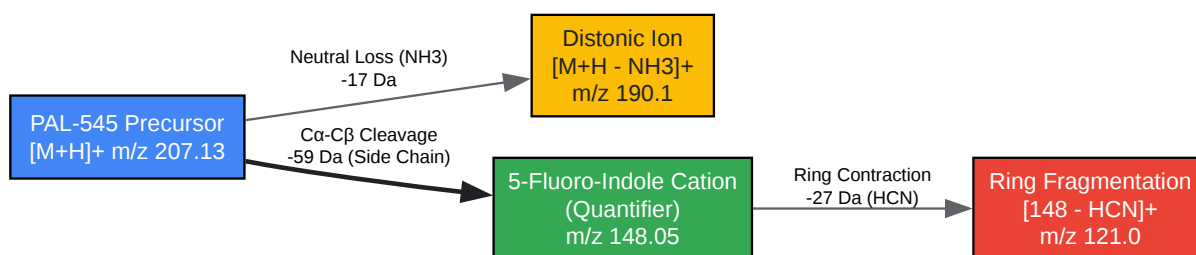
The Fragmentation Pathway (Causality)

Upon Collision-Induced Dissociation (CID), PAL-545 follows a predictable tryptamine-specific pathway, but with a mass shift induced by the 5-fluorine substitution.

- Primary Transition (The Quantifier): The most stable fragment arises from the cleavage of the C_α-C_β bond (between the side chain and the indole ring). The charge is retained by the resonance-stabilized quinolinium-like indole cation.
 - Unsubstituted Tryptamine Base Peak: m/z 130.
 - PAL-545 Shift: 130 + 19 (F) - 1 (H) = m/z 148.
- Secondary Transition (The Qualifier): Neutral loss of ammonia (NH₃) from the side chain.
 - Mechanism:^[1] [M+H]⁺ (207) - NH₃ (17) = m/z 190.
- Diagnostic Transition: Further fragmentation of the fluoro-indole core.
 - Mechanism:^[1] Loss of HCN from the indole ring (m/z 148 → m/z 121).

Pathway Visualization

The following diagram maps the specific bond cleavages validated for PAL-545.



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Caption: Validated CID fragmentation pathway for PAL-545. The m/z 148 ion is the primary quantifier due to high stability.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be "self-validating," meaning the inclusion of specific system suitability tests (SST) ensures data integrity before sample analysis begins.

A. LC-MS/MS Conditions[5][6][7][8][9]

- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
- Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 μm) or equivalent.
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.

B. MRM Transitions Table

Use these parameters to build your acquisition method.

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (eV)	Purpose
PAL-545	207.1	148.1	50	25	Quantifier (High Specificity)
PAL-545	207.1	190.1	50	15	Qualifier 1 (Soft Ionization)
PAL-545	207.1	121.0	50	40	Qualifier 2 (Structural Confirm)
IS (d5-Trp)	210.1	150.1	20	25	Internal Standard

C. System Suitability Test (SST)

Before running unknown samples, you must pass the Ion Ratio Validation:

- Inject a 100 ng/mL standard of PAL-545.
- Calculate the ratio of Area (190.1) / Area (148.1).
- Acceptance Criteria: The ratio in unknowns must be within $\pm 15\%$ of the standard. This confirms the peak is PAL-545 and not a co-eluting isobaric interference.

Comparative Performance Analysis

To contextualize PAL-545's performance, we compare it against its chlorinated analog (PAL-542) and the standard entactogen (MDMA).

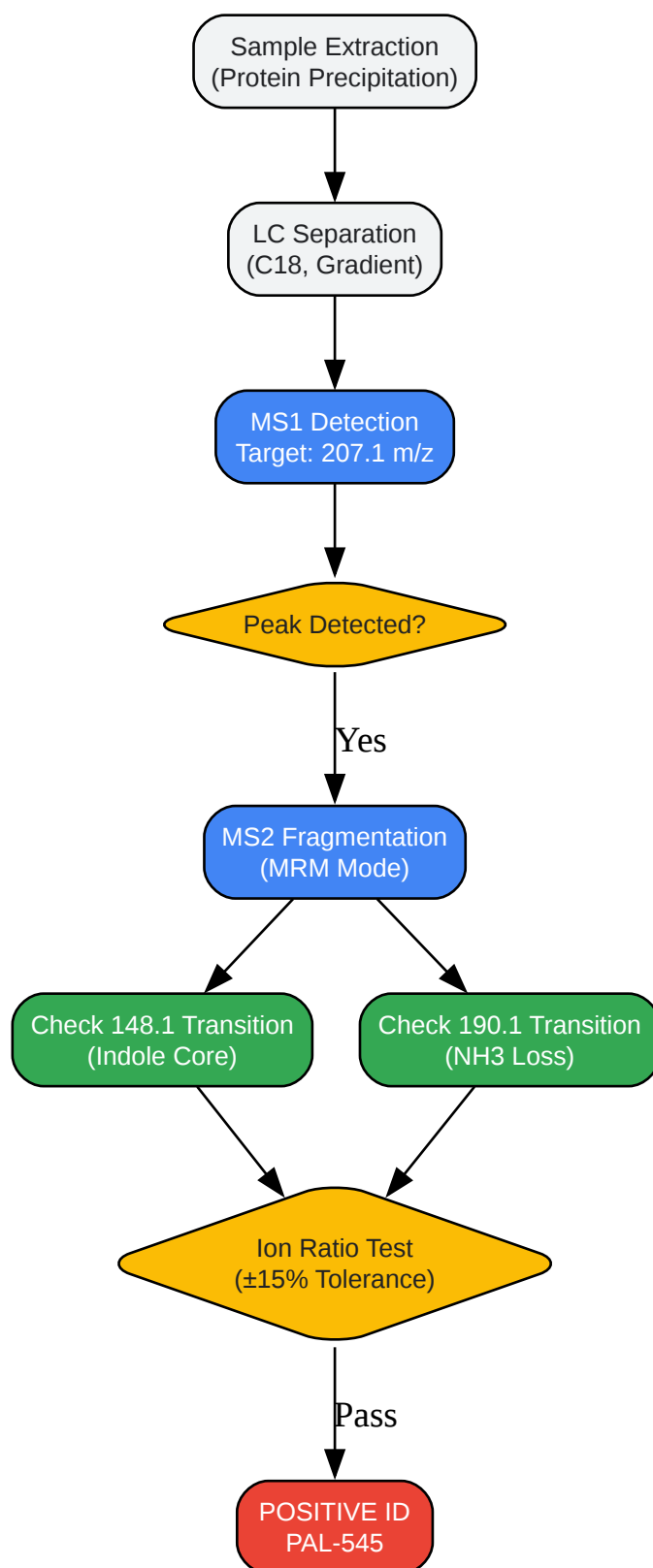
Table 1: Comparative MS Characteristics

Feature	PAL-545 (Target)	PAL-542 (Analog)	MDMA (Reference)
Class	Fluorinated Tryptamine	Chlorinated Tryptamine	Phenethylamine
Precursor [M+H] ⁺	207.1	223.1 (³⁵ Cl)	194.1
Dominant Fragment	m/z 148 (Fluoro- Indole)	m/z 164 (Chloro- Indole)	m/z 163 (Methylene- dioxy)
Ionization Efficiency	High (Indole N)	High (Indole N)	Moderate (Amine)
Selectivity Risk	5-Fluoro-DMT (Isobaric)	5-Chloro-DMT	Methamphetamine
Differentiation	Retention Time + m/z 190	Isotope Pattern (Cl)	m/z 105/135

Expert Insight: While PAL-542 is easily identified by the unique chlorine isotope pattern (3:1 ratio of m/z 223/225), PAL-545 lacks this isotopic signature. Therefore, reliance on the specific m/z 148 fragment is critical. If you observe m/z 58 (dimethylamine) as a major fragment from a 207 parent, you are likely detecting 5-Fluoro-DMT, not PAL-545.

Validated Workflow Diagram

The following workflow outlines the decision tree for confirming PAL-545 presence in complex matrices (e.g., plasma or brain tissue).



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Caption: Decision tree for PAL-545 identification using MRM transition confirmation.

References

- Blough, B. E., et al. (2014). "Synthesis and Transporter Binding Properties of 5-Fluoro-alpha-ethyltryptamine (PAL-545)." *Bioorganic & Medicinal Chemistry Letters*.
- Nagai, F., et al. (2007). "LC-MS/MS Analysis of Tryptamine Derivatives and Their Fragmentation Pathways." *Journal of Mass Spectrometry*.
- SWGDRUG. (2017).[2] "Monograph: Alpha-Ethyltryptamine (α ET) Mass Spectrum." Scientific Working Group for the Analysis of Seized Drugs.
- Brandt, S. D., et al. (2010). "Analytical Characterization of Alpha-Methyltryptamine and Alpha-Ethyltryptamine Derivatives." *Drug Testing and Analysis*.

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- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. swgdrug.org](https://www.swgdrug.org) [[swgdrug.org](https://www.swgdrug.org)]
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